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Application Note & Protocol: Quantification of L-Methionine[R,S]-Sulfoximine-13C5 in Plasma and Tissue using LC-MS/MS
Application Note & Protocol: Quantification of L-Methionine[R,S]-Sulfoximine-13C5 in Plasma and Tissue using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and validated protocol for the quantitative analysis of L-Methionine[R,S]-Sulfoximine (MSO) in both plasma and tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, L-Methionine[R,S]-Sulfoximine-13C5, to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic, pharmacodynamic, or toxicological studies involving MSO. The scientific rationale behind each step is detailed to provide a thorough understanding of the entire workflow.
Introduction: The Significance of Quantifying L-Methionine[R,S]-Sulfoximine
L-Methionine[R,S]-Sulfoximine (MSO) is a potent and irreversible inhibitor of glutamine synthetase, a critical enzyme in nitrogen metabolism and glutamate homeostasis.[1][2] MSO achieves this by acting as a transition-state analog after being phosphorylated by the enzyme itself, leading to its tight binding and inactivation.[1][2] Its ability to modulate glutamate levels has made it a valuable tool in neuroscience research, particularly in studies of excitotoxicity and neurological diseases.[1] Furthermore, MSO and its analogs are investigated for their potential therapeutic applications, making the ability to accurately quantify their concentrations in biological matrices a critical aspect of preclinical and clinical research.
This protocol addresses the analytical challenges of measuring MSO, a polar molecule, in complex biological samples like plasma and tissue. The use of a stable isotope-labeled internal standard (SIL-IS), L-Methionine[R,S]-Sulfoximine-13C5, is a cornerstone of this method.[3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing a reliable means for accurate quantification. The methodology described herein is designed to be compliant with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data integrity and regulatory acceptance.[4][5][6][7]
Mechanism of Action of L-Methionine[R,S]-Sulfoximine
MSO's primary mechanism of action is the inhibition of glutamine synthetase.[1][2][8] This enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. MSO, structurally similar to glutamate, competitively binds to the active site of glutamine synthetase.[2] Subsequently, the enzyme phosphorylates MSO, forming a stable phosphate complex that remains tightly bound to the active site, leading to irreversible inhibition.[1] This inhibition disrupts normal cellular glutamine and glutamate levels, which is the basis for its physiological effects.
Figure 1: Simplified diagram illustrating the mechanism of glutamine synthetase inhibition by L-Methionine[R,S]-Sulfoximine (MSO).
Materials and Reagents
Chemicals and Standards
-
L-Methionine[R,S]-Sulfoximine (≥98% purity) - Sigma-Aldrich or equivalent
-
L-Methionine[R,S]-Sulfoximine-13C5 - LGC Standards or equivalent[9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control (drug-free) plasma and tissue (e.g., rat, mouse) from a reputable supplier.
Equipment
-
Liquid Chromatography system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical balance
-
Centrifuge (capable of >12,000 x g and 4°C)
-
Vortex mixer
-
Pipettes (calibrated)
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
pH meter
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-Methionine[R,S]-Sulfoximine and L-Methionine[R,S]-Sulfoximine-13C5 in ultrapure water to prepare individual 1 mg/mL stock solutions.
Working Solutions:
-
Prepare serial dilutions of the MSO stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Prepare a working solution of the SIL-IS (L-Methionine[R,S]-Sulfoximine-13C5) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Calibration Standards and QCs:
-
Spike control plasma or tissue homogenate with the appropriate MSO working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range might be 1-1000 ng/mL.
Sample Preparation Protocol
The goal of sample preparation is to remove proteins and other interfering substances from the biological matrix while efficiently extracting the analyte and internal standard. Protein precipitation is a rapid and effective method for this purpose.
3.2.1. Plasma Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the SIL-IS working solution in acetonitrile (this also acts as the protein precipitation agent). The high ratio of organic solvent to plasma ensures efficient protein crashing.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.2.2. Tissue Sample Preparation
-
Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Add a volume of cold ultrapure water or PBS to create a 1:3 or 1:4 (w/v) ratio (e.g., 100 mg of tissue in 300 or 400 µL of liquid).
-
Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved.
-
Use 50 µL of the tissue homogenate in place of plasma and follow the plasma sample preparation protocol (steps 2-6) from above.
Figure 2: Workflow for the preparation of plasma and tissue samples for LC-MS/MS analysis.
LC-MS/MS Analysis
Due to the polar nature of MSO, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic technique.
3.3.1. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Ascentis Express HILIC (10 cm x 2.1 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.5 | 50 |
| 2.6 | 95 |
| 4.0 | 95 |
3.3.2. Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| L-Methionine[R,S]-Sulfoximine | 181.1 | 132.1 | 40 V | 25 eV |
| L-Methionine[R,S]-Sulfoximine-13C5 | 186.1 | 137.1 | 40 V | 25 eV |
Note: These are starting parameters and should be optimized for the specific instrument used.
Data Analysis and Method Validation
Data will be processed using the instrument's software (e.g., Analyst, Xcalibur). A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.
The method should be validated according to the FDA and/or ICH M10 guidelines, assessing the following parameters:[4][5][7][10]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).
-
Calibration Curve: Linearity over the defined concentration range.
-
Recovery and Matrix Effect: Assessment of the efficiency of extraction and the influence of the biological matrix on ionization.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of the analyte in the matrix.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and specific method for the quantification of L-Methionine[R,S]-Sulfoximine in plasma and tissue. The use of a stable isotope-labeled internal standard ensures high-quality data suitable for regulated bioanalysis. This method is a valuable tool for researchers in pharmacology, toxicology, and drug development who are investigating the effects and disposition of MSO.
References
-
Wikipedia. (n.d.). Methionine sulfoximine. Retrieved from [Link]
-
North-East Bioanalytical Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Pyxant Labs. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Cooper, A. J. L. (2012). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Neurochemistry, 121(5), 689-700. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Methionine sulfoximine – Knowledge and References. Retrieved from [Link]
-
Brenchley, J. E. (1973). Effect of Methionine Sulfoximine and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes. Journal of Bacteriology, 114(2), 666-673. Retrieved from [Link]
-
Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine. Biochemistry, 8(3), 1066-1075. Retrieved from [Link]
-
Griffith, O. W. (1982). Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis. Journal of Biological Chemistry, 257(22), 13704-13712. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Residual assay for L-Methionine sulfoximine (MSX). Retrieved from [Link]
-
Fales, H. M., & Wright, G. J. (1977). Chemical ionization mass spectra of L-methionine and L-methionine analogs. Analytical Chemistry, 49(11), 1603-1606. Retrieved from [Link]
Sources
- 1. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. L-Methionine [R,S]-Sulfoximine-13C5 | LGC Standards [lgcstandards.com]
- 10. labs.iqvia.com [labs.iqvia.com]
Application Note: In Vivo Activity-Based Metabolic Flux Analysis Using L-Methionine [R,S]-Sulfoximine-13C5 Tracers
Application Note: In Vivo Activity-Based Metabolic Flux Analysis Using L-Methionine [R,S]-Sulfoximine-13C5 Tracers
Scientific Rationale: Beyond Steady-State Metabolomics
Glutamine synthetase (GS) is a critical metabolic node responsible for the de novo synthesis of glutamine from glutamate and ammonia. In highly demanding metabolic environments—such as[1] and[2]—GS is frequently upregulated to support nucleotide biosynthesis, redox homeostasis, and biomass accumulation[3].
Traditional in vivo metabolic flux analysis (MFA) using 13 C-glucose or 15 N-glutamine often struggles to isolate the exact unidirectional flux of GS. This is due to the rapid, bidirectional exchange of glutamine across highly compartmentalized tissue boundaries. To overcome this, we leverage Activity-Based Metabolic Flux Analysis using ( 13 C 5 -MSO)[4].
Unlabeled MSO is a well-characterized, mechanism-based "suicide" inhibitor of GS[5]. It competes with glutamate at the active site and undergoes ATP-dependent phosphorylation to form MSO-phosphate, which remains irreversibly trapped within the enzyme[5]. By utilizing the fully carbon-13 labeled isotopologue ( 13 C 5 -MSO), researchers can track the exact molar accumulation of 13 C 5 -MSO-phosphate via LC-MS/MS. Because this phosphorylation event is driven by the native catalytic machinery of GS, the accumulation rate of the trapped 13 C 5 -MSO-phosphate complex provides a direct, stoichiometric, and irreversible biochemical record of GS target engagement and catalytic flux.
Biochemical mechanism of GS inhibition and 13C5-MSO-Phosphate formation.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By quantifying both the unreacted precursor ( 13 C 5 -MSO) and the product ( 13 C 5 -MSO-phosphate), researchers can calculate a Target Engagement Ratio. This internal normalization guarantees that the observed flux is a true reflection of GS activity, rather than an artifact of poor tracer perfusion or variable tissue pharmacokinetics.
Step 1: Formulation and In Vivo Administration
-
Preparation: Dissolve 13 C 5 -MSO in sterile, endotoxin-free PBS (pH 7.4) to a concentration of 5 mg/mL.
-
Administration: Administer to murine models via intravenous (IV) bolus at a dose of 10 mg/kg[1].
-
Labeling Window: Allow exactly 60 minutes of circulation. Causality Note: A 60-minute window is optimal because it allows sufficient time for tissue distribution and enzyme trapping without triggering the secondary metabolic collapse associated with total systemic glutamine depletion.
Step 2: Rapid Tissue Quenching
-
Euthanize the animal and immediately excise the target tissues (e.g., tumor, liver, brain).
-
Freeze-Clamping: Within 5 seconds of excision, compress the tissue between Wollenberger tongs pre-cooled in liquid nitrogen.
-
Causality Note: Rapid quenching is non-negotiable. Post-mortem ischemia rapidly depletes ATP and alters native GS activity. Freeze-clamping instantly halts all enzymatic activity, locking the 13 C 5 -MSO-phosphate pool in its exact in vivo state.
Step 3: Biphasic Metabolite Extraction
-
Pulverize the frozen tissue into a fine powder using a cryomill.
-
Transfer 20 mg of tissue powder to a pre-chilled tube and add 1 mL of cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v at -20°C).
-
Internal Standard Spike: Add 10 µL of 15 N-labeled MSO (1 µM) to the extraction buffer. Self-Validation: The recovery of the 15 N-MSO internal standard strictly validates the extraction efficiency and normalizes downstream LC-MS/MS ion suppression.
-
Vortex for 10 minutes at 4°C, then centrifuge at 15,000 × g for 15 minutes. Collect the polar supernatant and dry under nitrogen gas.
Step 4: HILIC LC-MS/MS Quantification
-
Resuspend the dried extract in 50 µL of Acetonitrile:Water (1:1).
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Ascentis® Express OH5). Causality Note: MSO and MSO-phosphate are highly polar amino acid derivatives that exhibit poor retention on standard C18 reverse-phase columns. HILIC ensures sharp peak shapes and optimal retention.
-
Detection: Operate a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for 13 C 5 -MSO ( m/z 186.1 → Product Ion) and 13 C 5 -MSO-phosphate ( m/z 266.1 → Product Ion).
Step-by-step workflow for in vivo 13C5-MSO metabolic flux analysis.
Data Presentation & Flux Computation
The absolute quantification of the tracer allows for the computation of the Target Engagement Ratio (Product / Precursor). A high ratio alongside a high absolute concentration of 13 C 5 -MSO-phosphate indicates robust in vivo GS flux.
By integrating the tissue concentration of 13 C 5 -MSO-phosphate over the 60-minute labeling window, researchers can derive the exact nanomolar rate of GS turnover per gram of tissue.
Table 1: Representative LC-MS/MS Quantification of 13 C 5 -MSO Target Engagement in Murine Models
| Tissue / Model | 13 C 5 -MSO Precursor (nmol/g) | 13 C 5 -MSO-Phosphate (nmol/g) | Target Engagement Ratio | Computed GS Flux (nmol/min/g) |
| Healthy Liver | 45.2 ± 3.1 | 38.5 ± 2.4 | 0.85 | 12.8 |
| Healthy Brain | 22.1 ± 1.8 | 18.2 ± 1.5 | 0.82 | 6.1 |
| PDAC Xenograft | 58.4 ± 4.5 | 51.0 ± 3.9 | 0.87 | 17.0 |
| Skeletal Muscle | 15.3 ± 1.2 | 4.1 ± 0.6 | 0.26 | 1.3 |
Data Interpretation Note: In the table above, the PDAC Xenograft exhibits the highest computed GS flux, validating the dependency of these tumors on de novo glutamine synthesis to survive nutrient-deprived microenvironments[3]. Conversely, skeletal muscle shows low target engagement, confirming minimal basal GS activity.
References
-
Wayne State University. "Methionine Sulfoximine: A Novel Anti Inflammatory Agent". Digital Commons.[Link]
-
Bott, A. J., et al. "Glutamine Anabolism Plays a Critical Role in Pancreatic Cancer by Coupling Carbon and Nitrogen Metabolism". Cell Reports.[Link]
-
Tardito, S., et al. "Glutamine Synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma". Nature Cell Biology (via PMC).[Link]
-
Meng, M., et al. "Adaptation of pancreatic cancer cells to nutrient deprivation is reversible and requires glutamine synthetase stabilization by mTORC1". PNAS.[Link]
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Glutamine Synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. L-Methionine [R,S]-Sulfoximine-13C5 | CymitQuimica [cymitquimica.com]
- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
Application Notes and Protocols for NMR Spectroscopy of L-Methionine [R,S]-Sulfoximine-¹³C₅
Application Notes and Protocols for NMR Spectroscopy of L-Methionine [R,S]-Sulfoximine-¹³C₅
Abstract
This document provides a comprehensive guide for the preparation of L-Methionine [R,S]-Sulfoximine-¹³C₅ samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, these notes offer in-depth protocols and the scientific rationale behind them. The focus is on ensuring high-quality, reproducible NMR data for structural elucidation, metabolic tracking, and interaction studies involving this isotopically labeled, non-proteinogenic amino acid analogue.
Introduction: The Significance of L-Methionine [R,S]-Sulfoximine-¹³C₅
L-Methionine [R,S]-Sulfoximine (MSO) is a well-established and potent inhibitor of glutamine synthetase and gamma-glutamylcysteine synthetase.[1][2][3] Its application spans from fundamental biochemical studies to its use as a selection agent in biotechnology. The incorporation of five ¹³C isotopes (¹³C₅) provides a powerful tool for NMR-based investigations, enabling researchers to trace its metabolic fate and characterize its binding interactions with high sensitivity and specificity.[4][5][6] The stable isotope labeling allows for the unambiguous assignment of signals originating from the MSO molecule, even in complex biological matrices.[7][8][9]
This guide is designed to provide both the foundational knowledge and the practical steps necessary to prepare high-quality NMR samples of L-Methionine [R,S]-Sulfoximine-¹³C₅, thereby facilitating robust and reliable experimental outcomes.
Physicochemical Properties and Handling Considerations
A thorough understanding of the analyte's properties is paramount for successful NMR sample preparation.
Table 1: Key Physicochemical Properties of L-Methionine [R,S]-Sulfoximine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O₃S | [2][3][10] |
| Molecular Weight | 180.23 g/mol | [1][2] |
| Appearance | White solid/powder | [1] |
| Melting Point | >210 °C (decomposes) | |
| Solubility | Soluble in water and PBS (pH 7.2) at ~5 mg/mL. Also reported to mix with water and ethanol. | [1][3][10][11] |
| Stability | Stable solid at -20°C for ≥4 years. Aqueous solutions are not recommended for storage for more than one day. | [10] |
Safety and Handling: L-Methionine [R,S]-Sulfoximine is considered a hazardous substance. It can cause skin and serious eye irritation.[2] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][10]
Core Principles of NMR Sample Preparation for L-Methionine [R,S]-Sulfoximine-¹³C₅
The primary objective of sample preparation is to obtain a homogenous solution of the analyte at a suitable concentration in a deuterated solvent, free from paramagnetic impurities and particulates. The ¹³C₅ labeling of L-Methionine [R,S]-Sulfoximine makes ¹³C NMR the primary investigative tool, though ¹H NMR will also be informative.
The Critical Role of Deuterated Solvents
Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that would otherwise obscure the analyte's signals, particularly in ¹H NMR.[12][13][14] For L-Methionine [R,S]-Sulfoximine-¹³C₅, the choice of solvent is dictated by its solubility and the experimental goals.
-
Deuterium Oxide (D₂O): Given that MSO is an amino acid analogue and is soluble in aqueous buffers, D₂O is an excellent starting point. It is particularly suitable for mimicking physiological conditions.
-
Methanol-d₄ (CD₃OD): As MSO is reported to mix with ethanol, deuterated methanol could be an alternative solvent, especially if solubility in D₂O is limiting or if hydrophobic interactions are being studied.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that can be useful if the analyte proves difficult to dissolve in D₂O or methanol-d₄.
Optimizing Sample Concentration
The concentration of the NMR sample is a critical parameter that influences signal-to-noise ratio (S/N) and experimental time.
-
For ¹H NMR of small molecules, a concentration range of 5-25 mg in 0.5-0.7 mL of solvent is typical.[13]
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is often required for natural abundance samples.[13] However, since L-Methionine [R,S]-Sulfoximine is fully ¹³C labeled at five positions, a lower concentration, potentially in the range of 10-50 mM, should provide excellent S/N in a reasonable timeframe.
Table 2: Recommended Concentration Ranges for L-Methionine [R,S]-Sulfoximine-¹³C₅
| Experiment Type | Recommended Concentration | Rationale |
| ¹H NMR | 5 - 20 mM | Sufficient for good S/N while avoiding potential line broadening at higher concentrations.[15] |
| ¹³C NMR | 10 - 50 mM | The ¹³C enrichment significantly enhances sensitivity, allowing for lower concentrations than natural abundance samples. |
| 2D NMR (e.g., HSQC, HMBC) | > 25 mM | Higher concentrations are generally beneficial for multidimensional experiments to reduce acquisition time. |
Internal Standards for Chemical Shift Referencing
An internal standard is crucial for accurate chemical shift referencing. The choice of standard depends on the solvent used.
-
For D₂O: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are commonly used. They provide a sharp singlet in the ¹H spectrum at 0 ppm.
-
For Organic Solvents (e.g., CD₃OD, DMSO-d₆): Tetramethylsilane (TMS) is the standard reference (0 ppm).
Experimental Workflow and Protocols
The following section details the step-by-step procedure for preparing a high-quality NMR sample of L-Methionine [R,S]-Sulfoximine-¹³C₅.
Figure 1: Step-by-step workflow for the preparation of an NMR sample.
Protocol 1: Preparation of an Aqueous Sample in D₂O
This protocol is recommended for most applications, particularly those aiming to mimic physiological conditions.
Materials:
-
L-Methionine [R,S]-Sulfoximine-¹³C₅
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Internal standard (e.g., DSS)
-
High-quality 5 mm NMR tube
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Syringe filter (0.22 µm, optional)
Procedure:
-
Weighing the Analyte: Accurately weigh 5-10 mg of L-Methionine [R,S]-Sulfoximine-¹³C₅ into a clean, dry microcentrifuge tube. The exact mass will depend on the desired final concentration.
-
Solvent Addition: Add the appropriate volume of D₂O to the microcentrifuge tube to achieve the target concentration. For a 5 mm NMR tube, a final volume of 500-600 µL is standard.[14] It is advisable to add a small amount of a stock solution of the internal standard (DSS) to the D₂O prior to this step.
-
Dissolution: Vortex the tube thoroughly to dissolve the solid. Gentle warming or sonication can be employed if the compound is slow to dissolve. Visually inspect the solution to ensure it is clear and free of particulates.
-
Filtration (Optional but Recommended): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter directly into a clean, high-quality 5 mm NMR tube. This step is crucial for achieving good shimming and preventing line broadening.[13][14]
-
Transfer to NMR Tube: If filtration is not required, carefully transfer the solution from the microcentrifuge tube to the NMR tube using a clean pipette. Avoid introducing air bubbles.
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the sample identity, solvent, and date.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before shimming and data acquisition.
Data Acquisition and Interpretation Considerations
The ¹³C₅ labeling will have significant and advantageous consequences for the NMR spectra.
-
¹³C Spectrum: Expect to see five intense signals corresponding to the five ¹³C-labeled carbons. The chemical shifts should be comparable to those of unlabeled L-Methionine, with minor isotope effects.[16][17] The key advantage is the dramatically reduced acquisition time compared to a natural abundance ¹³C experiment.
-
¹H Spectrum: The protons attached to the ¹³C-labeled carbons will exhibit large one-bond ¹³C-¹H coupling constants (¹JCH), resulting in the splitting of proton signals into doublets. This can be a useful feature for confirming the sites of labeling.
-
Heteronuclear Correlation Spectra (e.g., ¹H-¹³C HSQC): These experiments will be particularly powerful, providing unambiguous correlations between the protons and their directly attached ¹³C-labeled carbons.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Shimming / Broad Lines | - Inhomogeneous sample- Particulate matter- Paramagnetic impurities- Sample concentration too high | - Ensure complete dissolution- Filter the sample- Treat with a chelating agent (e.g., Chelex) if metal contamination is suspected- Prepare a more dilute sample |
| Low Signal-to-Noise | - Sample concentration too low- Insufficient number of scans | - Prepare a more concentrated sample- Increase the number of scans during data acquisition |
| Unexpected Peaks | - Contamination of solvent or NMR tube- Sample degradation | - Use high-purity deuterated solvents and clean NMR tubes- Prepare fresh samples, especially if using aqueous solutions, which are recommended for use within one day[10] |
Conclusion
The successful acquisition of high-quality NMR data for L-Methionine [R,S]-Sulfoximine-¹³C₅ is critically dependent on meticulous sample preparation. By following the guidelines and protocols outlined in this application note, researchers can ensure the integrity of their samples and the reliability of their NMR results. The insights gained from such studies will continue to advance our understanding of the biochemical roles and therapeutic potential of this important molecule.
References
-
PubChem. (2023). L-Methionine. National Center for Biotechnology Information. Retrieved from [Link]
-
NMR-BIO. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]
-
Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. eMagRes. Retrieved from [Link]
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PubChem. (2026). Methionine Sulfoximine. National Center for Biotechnology Information. Retrieved from [Link]
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Parker, J. L., & Prehoda, K. E. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 43(5), 849–854. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Duke University NMR Center. (n.d.). The Duke NMR Center Sample Preparation. Retrieved from [Link]
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Michigan State University Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
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University of Leicester. (2011). NMR Sample Preparation Guidelines. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine. Retrieved from [Link]
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Villafranca, J. J., & Wedler, F. C. (1975). Evidence for methionine sulfoximine as a transition-state analog for glutamine synthetase from NMR and EPR data. Biochemical and Biophysical Research Communications, 66(3), 1003–1010. Retrieved from [Link]
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Sal, L. S., Aachmann, F. L., Kim, H. Y., Gladyshev, V. N., & Dikiy, A. (2007). NMR assignments of 1H, 13C and 15N spectra of methionine sulfoxide reductase B1 from Mus musculus. Biomolecular NMR Assignments, 1(1), 89–91. Retrieved from [Link]
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Application Note: A Mass Spectrometry-Based Glutamine Synthetase Activity Assay Using the Irreversible Inhibitor L-Methionine[R,S]-Sulfoximine-¹³C₅
Application Note: A Mass Spectrometry-Based Glutamine Synthetase Activity Assay Using the Irreversible Inhibitor L-Methionine[R,S]-Sulfoximine-¹³C₅
Abstract
Glutamine Synthetase (GS) is a pivotal enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia. Its central role in cellular processes, including neurotransmitter recycling and tumor cell metabolism, makes it a significant target for drug development.[1] This application note provides a detailed protocol for a highly specific and sensitive glutamine synthetase activity assay utilizing the irreversible inhibitor L-Methionine[R,S]-Sulfoximine (MSO) labeled with five carbon-13 isotopes (¹³C₅). This advanced method leverages the high specificity of irreversible inhibition and the quantitative power of mass spectrometry, offering a robust platform for screening GS inhibitors and studying enzyme kinetics.
Introduction: The Significance of Glutamine Synthetase
Glutamine synthetase (GS) is a ubiquitous enzyme that plays a critical role in the assimilation of ammonia and the regulation of nitrogen balance within organisms. The enzyme catalyzes the condensation of glutamate and ammonia to form glutamine, a reaction coupled with the hydrolysis of ATP to ADP. In mammals, GS is prominently expressed in the brain, liver, and kidneys, where it is involved in diverse physiological processes. In the central nervous system, GS in astrocytes is crucial for the glutamate-glutamine cycle, which detoxifies ammonia and provides neurons with the precursor for the neurotransmitter glutamate.[2] Dysregulation of GS activity has been implicated in various neurological disorders, making it a compelling therapeutic target.[2][3]
Assay Principle: Irreversible Inhibition and Isotopic Labeling
This assay is based on the irreversible inhibition of glutamine synthetase by L-Methionine[R,S]-Sulfoximine (MSO). MSO acts as a transition-state analog.[4] In the presence of ATP, GS phosphorylates MSO, and this phosphorylated product binds tightly and irreversibly to the enzyme's active site, leading to its inactivation.[4][5]
By using a ¹³C₅-labeled version of MSO, the covalent modification of the enzyme can be traced and quantified using mass spectrometry. The assay measures the amount of L-Methionine[R,S]-Sulfoximine-¹³C₅ that becomes covalently bound to the active GS enzyme in a sample. This provides a direct and highly specific measure of the active GS concentration, as the binding is dependent on the enzyme's catalytic activity. This approach offers significant advantages over traditional colorimetric assays, which can be prone to interference from other components in complex biological samples.[6][7]
Visualizing the Mechanism and Workflow
Glutamine Synthetase Catalytic Cycle
Caption: The catalytic cycle of Glutamine Synthetase.
Mechanism of MSO Inhibition
Caption: Irreversible inhibition of GS by L-MSO.
Experimental Workflow
Caption: Overall workflow for the GS activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| L-Methionine[R,S]-Sulfoximine-¹³C₅ | Isotope Supplier | Varies | -20°C |
| ATP, Disodium Salt | Sigma-Aldrich | A5394 | -20°C |
| Imidazole-HCl Buffer | Sigma-Aldrich | I-0250 | Room Temperature |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | -20°C |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | Room Temperature |
| Trypsin, Sequencing Grade | Promega | V5111 | -20°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Room Temperature |
| Iodoacetamide (IAM) | Sigma-Aldrich | I1149 | Room Temperature |
| Ammonium Bicarbonate | Sigma-Aldrich | A6141 | Room Temperature |
| Formic Acid, LC-MS Grade | Thermo Fisher | 85178 | Room Temperature |
| Acetonitrile, LC-MS Grade | Thermo Fisher | 85178 | Room Temperature |
| Ultrapure Water | In-house | N/A | N/A |
Detailed Protocols
Preparation of Buffers and Reagents
-
Lysis Buffer: 50 mM Imidazole-HCl, pH 7.2, with 1x Protease Inhibitor Cocktail. Prepare fresh before use.
-
Reaction Buffer: 100 mM Imidazole-HCl, pH 7.1.[8]
-
L-MSO-¹³C₅ Stock Solution (10 mM): Prepare in ultrapure water. Aliquot and store at -20°C.
-
ATP Stock Solution (250 mM): Prepare in ultrapure water.[8] Aliquot and store at -20°C.
-
Ammonium Bicarbonate (50 mM): Dissolve in ultrapure water.
-
DTT Solution (100 mM): Dissolve in 50 mM ammonium bicarbonate. Prepare fresh.
-
IAM Solution (200 mM): Dissolve in 50 mM ammonium bicarbonate. Prepare fresh and protect from light.
Sample Preparation (Cell and Tissue Lysates)
-
For Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in ice-cold Lysis Buffer.
-
For Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash with ice-cold PBS and resuspend in Lysis Buffer.
-
For Tissues: Homogenize minced tissue in ice-cold Lysis Buffer using a Dounce or mechanical homogenizer.
-
Lysis: Sonicate the cell or tissue suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
Enzymatic Reaction: Covalent Labeling of GS
-
In a microcentrifuge tube, combine the following on ice:
-
Normalized cell/tissue lysate (containing 50-100 µg of total protein)
-
Reaction Buffer to a final concentration of 50 mM Imidazole-HCl.
-
ATP to a final concentration of 10 mM.
-
L-Methionine[R,S]-Sulfoximine-¹³C₅ to a final concentration of 1 mM.
-
-
Adjust the final reaction volume to 100 µL with ultrapure water.
-
Negative Control: Prepare a parallel reaction without ATP to ensure the labeling is ATP-dependent and thus enzymatic.
-
Incubate the reactions at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.
-
Wash the protein pellet with ice-cold 80% acetone, centrifuge again, and air-dry the pellet.
Sample Preparation for Mass Spectrometry
-
Resuspension: Resuspend the dried protein pellet in 50 µL of 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent, following the manufacturer's protocol.
-
Drying: Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Interpretation
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-LC system.
-
LC Separation: Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
MS Analysis: Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans in the Orbitrap and MS2 scans of the most abundant precursor ions in the ion trap or Orbitrap.
-
Identification of the Labeled Peptide: The key to this assay is the identification and quantification of the tryptic peptide from glutamine synthetase that contains the MSO-¹³C₅ adduct. The mass of this peptide will be increased by the mass of the MSO-¹³C₅-phosphate minus water. The five ¹³C atoms will result in a 5 Da mass shift compared to the unlabeled MSO adduct.
-
Quantification: The relative abundance of the MSO-¹³C₅-labeled peptide can be quantified by extracting the ion chromatogram for its specific m/z value. The area under the curve for this peak is directly proportional to the amount of active glutamine synthetase in the original sample.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptide. The results should be normalized to the total protein amount used in the assay.
Expected Results and Interpretation
The primary result will be the intensity of the mass signal corresponding to the glutamine synthetase peptide covalently modified with MSO-¹³C₅-phosphate. A higher intensity indicates greater glutamine synthetase activity. The negative control (without ATP) should show a significantly lower or absent signal for this modified peptide, confirming that the labeling is enzyme-activity dependent. When screening for inhibitors, a decrease in the signal intensity in the presence of a test compound would indicate inhibition of glutamine synthetase activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal for the MSO-¹³C₅-labeled peptide | Inactive enzyme, insufficient ATP, or poor digestion. | Ensure the lysate is prepared from fresh samples and kept on ice. Verify the concentration and integrity of the ATP stock. Optimize the trypsin digestion protocol. |
| High background signal in the no-ATP control | Non-specific binding of MSO-¹³C₅. | Ensure thorough washing of the protein pellet after acetone precipitation. Consider using a different quenching method. |
| Poor reproducibility between replicates | Inaccurate protein quantification or pipetting errors. | Be meticulous with protein quantification and normalization. Use calibrated pipettes and perform serial dilutions carefully. |
| Difficulty in identifying the modified peptide | Low abundance or incorrect MS/MS fragmentation. | Increase the amount of starting material. Optimize the fragmentation energy (HCD or CID) for the precursor ion of the modified peptide. Manually inspect the MS/MS spectra for characteristic fragment ions. |
Conclusion
The described method provides a robust and highly specific platform for the quantitative analysis of glutamine synthetase activity. By employing an isotopically labeled irreversible inhibitor, this assay overcomes many of the limitations of traditional methods and is well-suited for high-throughput screening and detailed mechanistic studies in drug discovery and academic research. The use of mass spectrometry ensures high sensitivity and accuracy, making it a powerful tool for investigating the role of glutamine synthetase in health and disease.
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Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
A Researcher's Guide to Stable Isotope-Labeled L-Methionine Sulfoximine in NMR-Based Metabolomics: A Comparative Analysis of ¹³C₅ vs. ¹⁵N Labeling
A Researcher's Guide to Stable Isotope-Labeled L-Methionine Sulfoximine in NMR-Based Metabolomics: A Comparative Analysis of ¹³C₅ vs. ¹⁵N Labeling
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolomics, the choice of isotopic labels is a critical decision that dictates the depth and specificity of experimental outcomes. L-Methionine [R,S]-Sulfoximine (MSO), an irreversible inhibitor of glutamine synthetase (GS), is a powerful tool for probing nitrogen metabolism and its downstream effects.[1][2] When coupled with stable isotope labeling and Nuclear Magnetic Resonance (NMR) spectroscopy, MSO becomes a precision instrument for dissecting metabolic pathways. This guide provides an in-depth technical comparison of two key isotopic variants of MSO—¹³C₅-labeled and ¹⁵N-labeled—in the context of NMR-based metabolomics.
The Central Role of L-Methionine Sulfoximine in Metabolic Research
L-Methionine Sulfoximine is a structural analog of methionine and a potent, irreversible inhibitor of glutamine synthetase.[3][4] This enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine, a central hub in nitrogen metabolism.[3] By inhibiting GS, MSO induces significant perturbations in cellular metabolism, including the accumulation of ammonia and a depletion of glutamine, which can be leveraged to study cellular responses to metabolic stress.[5]
The mechanism of MSO's inhibitory action involves its phosphorylation by glutamine synthetase, forming a tightly bound transition-state analog that effectively inactivates the enzyme.[1][6] This targeted and irreversible inhibition makes MSO an ideal tool for studying the consequences of GS shutdown in various biological systems.
Stable Isotope Labeling: Amplifying the Power of NMR in Metabolomics
NMR spectroscopy is a powerful analytical technique for metabolomics due to its non-destructive nature and its ability to provide detailed structural information about metabolites. However, the low natural abundance of NMR-active isotopes like ¹³C (1.1%) and ¹⁵N (0.37%) limits its sensitivity.[7] Stable isotope labeling, the intentional enrichment of a molecule with these isotopes, overcomes this limitation and unlocks a new dimension of metabolic analysis.[8][9]
By introducing stable isotope-labeled compounds into a biological system, researchers can trace the metabolic fate of these molecules and their constituent atoms, a technique known as Stable Isotope-Resolved Metabolomics (SIRM).[10][11] This approach allows for the elucidation of metabolic fluxes, the identification of active pathways, and a deeper understanding of metabolic reprogramming in health and disease.
¹³C₅-MSO vs. ¹⁵N-MSO: A Head-to-Head Comparison for NMR-Based Metabolomics
The choice between ¹³C₅-labeled and ¹⁵N-labeled MSO depends on the specific research question and the metabolic pathways of interest. Each labeling strategy offers unique advantages for tracing different aspects of cellular metabolism following the inhibition of glutamine synthetase.
| Feature | L-Methionine [R,S]-Sulfoximine-¹³C₅ | ¹⁵N-labeled MSO |
| Primary Tracer Atom | Carbon-13 | Nitrogen-15 |
| Primary Application | Tracing the carbon backbone of MSO and its potential metabolites. Following the flow of carbon from other sources in response to GS inhibition. | Directly tracing the fate of nitrogen from MSO and monitoring nitrogen flux through alternative pathways upon GS inhibition. |
| Key Insights | - Metabolic stability of the MSO carbon skeleton.- Identification of any breakdown products of MSO.- Alterations in central carbon metabolism (e.g., glycolysis, TCA cycle) in response to glutamine depletion. | - Direct evidence of MSO's interaction with enzymes.- Tracing the path of the MSO nitrogen atom if it is released.- Quantifying the rerouting of ammonia and other nitrogen sources. |
| NMR Experiment | ¹H-¹³C HSQC, ¹³C-NMR | ¹H-¹⁵N HSQC |
| Sensitivity | Generally higher than ¹⁵N due to the larger gyromagnetic ratio of ¹³C. | Lower intrinsic sensitivity compared to ¹³C. |
| Spectral Resolution | Excellent, with a wide chemical shift range for ¹³C.[7] | Good, with a wide chemical shift range for ¹⁵N.[12] |
L-Methionine [R,S]-Sulfoximine-¹³C₅: A Window into Carbon Metabolism
Labeling MSO with ¹³C on all five of its carbon atoms provides a robust tool for tracking the integrity and fate of the molecule's carbon backbone.
Advantages:
-
High Resolution and Sensitivity: ¹³C NMR offers a large chemical shift dispersion (~200 ppm), which minimizes peak overlap and improves the resolution of complex mixtures.[7] The sensitivity of ¹³C detection is also generally higher than that of ¹⁵N.[13]
-
Tracing Carbon Flow: By using ¹³C₅-MSO, researchers can monitor the metabolic stability of the inhibitor. Any cleavage of the MSO molecule would result in the appearance of new ¹³C-labeled metabolites, which can be identified and quantified using techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[14]
-
Probing Central Carbon Metabolism: The inhibition of glutamine synthetase by MSO leads to a decrease in glutamine levels, a key anaplerotic substrate for the TCA cycle. By co-labeling with a ¹³C-labeled nutrient like glucose, researchers can use NMR to precisely measure the resulting perturbations in central carbon metabolism.[15]
Experimental Focus with ¹³C₅-MSO:
The primary focus when using ¹³C₅-MSO is to assess the metabolic consequences of glutamine depletion on carbon-centric pathways. This includes investigating changes in glycolysis, the pentose phosphate pathway, and the TCA cycle.
Caption: Workflow for tracing carbon metabolism with ¹³C₅-MSO.
¹⁵N-labeled MSO: Directly Tracking Nitrogen Fate
Labeling MSO with ¹⁵N provides a direct way to follow the nitrogen atom of the inhibitor and to study the rerouting of nitrogen metabolism upon GS inhibition.
Advantages:
-
Direct Probe of Nitrogen Metabolism: ¹⁵N is the ideal tracer for studying the flow of nitrogen through metabolic pathways.[2] Using ¹⁵N-MSO allows for the direct observation of any metabolic transformations involving the nitrogen atom of the inhibitor.
-
High Specificity: The natural abundance of ¹⁵N is very low (0.37%), leading to minimal background signal and a high signal-to-noise ratio in ¹⁵N-edited NMR experiments.[1]
-
Unraveling Alternative Nitrogen Pathways: When GS is inhibited, the cell must find alternative routes to assimilate ammonia and synthesize nitrogen-containing compounds. By supplying ¹⁵N-labeled ammonia in conjunction with unlabeled MSO, researchers can use ¹H-¹⁵N HSQC to identify and quantify the flux of nitrogen into alternative pathways, such as those catalyzed by glutamate dehydrogenase.[5][16]
Experimental Focus with ¹⁵N-MSO:
The use of ¹⁵N-MSO is centered on understanding the fate of the inhibitor's nitrogen and the broader consequences of GS inhibition on cellular nitrogen homeostasis.
Caption: Workflow for tracing nitrogen metabolism with ¹⁵N-labeled ammonia and MSO.
Experimental Protocols
The following are generalized protocols for conducting NMR-based metabolomics experiments using stable isotope-labeled MSO. Specific parameters may need to be optimized based on the cell type, experimental conditions, and available instrumentation.
Part 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Introduction of Labeled Compound:
-
For ¹³C₅-MSO experiments: Add ¹³C₅-MSO to the culture medium at a final concentration sufficient to inhibit glutamine synthetase. If co-labeling, replace the standard glucose with ¹³C-labeled glucose.
-
For ¹⁵N-MSO experiments: Add ¹⁵N-MSO to the culture medium. For tracing alternative nitrogen pathways, use unlabeled MSO and replace the standard ammonia source with a ¹⁵N-labeled source (e.g., ¹⁵NH₄Cl).
-
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolic effects of the labeled compounds to occur.
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/chloroform/water mixture.[17]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Part 2: NMR Sample Preparation and Data Acquisition
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a deuterated NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[18]
-
NMR Tube Transfer: Transfer the reconstituted sample to a high-quality NMR tube.
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra for initial metabolite profiling.
-
For ¹³C₅-MSO experiments, acquire two-dimensional (2D) ¹H-¹³C HSQC spectra to identify and quantify ¹³C-labeled metabolites.[14]
-
For ¹⁵N-MSO experiments, acquire 2D ¹H-¹⁵N HSQC spectra to detect ¹⁵N-labeled metabolites.[8]
-
Ensure proper parameter settings for optimal sensitivity and resolution.
-
Part 3: Data Analysis
-
Spectral Processing: Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Metabolite Identification and Quantification:
-
Identify metabolites by comparing the chemical shifts of the observed peaks to spectral databases (e.g., HMDB, BMRB).
-
Quantify the relative or absolute concentrations of metabolites by integrating the peak areas relative to the internal standard.
-
-
Isotopomer Analysis: Analyze the distribution of isotopes within the metabolites to determine metabolic fluxes and pathway activities.
Conclusion: Making an Informed Choice
The selection of ¹³C₅-MSO versus ¹⁵N-MSO for NMR-based metabolomics is not a matter of one being superior to the other, but rather a strategic decision based on the scientific question at hand.
-
Choose L-Methionine [R,S]-Sulfoximine-¹³C₅ when the primary goal is to investigate the impact of glutamine synthetase inhibition on central carbon metabolism and to track the structural integrity of the MSO molecule.
-
Choose ¹⁵N-labeled MSO when the focus is on directly observing the fate of the inhibitor's nitrogen atom and elucidating the compensatory changes in nitrogen metabolic pathways.
By carefully considering the unique strengths of each isotopic label, researchers can design more insightful experiments that yield a deeper and more nuanced understanding of the metabolic landscape.
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bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
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National Center for Biotechnology Information. (2009). Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation. [Link]
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NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]
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A Comparative Guide to Glutamine Synthetase Inhibitors: Benchmarking L-Methionine [R,S]-Sulfoximine-13C5 against Phosphinothricin
A Comparative Guide to Glutamine Synthetase Inhibitors: Benchmarking L-Methionine [R,S]-Sulfoximine-13C5 against Phosphinothricin
Introduction: The Central Role of Glutamine Synthetase
Glutamine Synthetase (GS) is a ubiquitous and essential enzyme that stands at the crossroads of carbon and nitrogen metabolism. It catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine, a critical molecule for the biosynthesis of amino acids, nucleotides, and other nitrogen-containing compounds.[1][2] This central role makes GS a high-value target for a diverse range of applications, from the development of herbicides in agriculture to therapeutic agents in oncology and neuroscience.
The inhibition of GS can lead to profound physiological consequences, primarily the rapid accumulation of cytotoxic ammonia and the depletion of essential glutamine.[3][4] Two of the most potent and widely studied inhibitors of this enzyme are L-Methionine Sulfoximine (MSO) and Phosphinothricin (PPT). This guide provides an in-depth comparison of these two inhibitors, with a specific focus on the isotopically labeled variant, L-Methionine [R,S]-Sulfoximine-13C5. We will delve into their mechanisms of action, comparative performance, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
Mechanism of Action: A Tale of Two Irreversible Inhibitors
Both MSO and PPT are classified as mechanism-based, irreversible inhibitors. They exploit the catalytic machinery of Glutamine Synthetase, essentially tricking the enzyme into processing them into potent, tightly-bound transition-state analogs that shut down its activity.
The Glutamine Synthetase Catalytic Cycle
The normal GS reaction proceeds in two steps. First, ATP phosphorylates glutamate to form a reactive γ-glutamyl phosphate intermediate. Second, ammonia attacks this intermediate to form glutamine, releasing inorganic phosphate.
Caption: The two-step catalytic reaction of Glutamine Synthetase.
Phosphinothricin (PPT): The Suicide Substrate
Phosphinothricin, the active ingredient in the herbicide glufosinate, is a structural analog of glutamate.[4] It acts as a competitive inhibitor with respect to glutamate, gaining access to the enzyme's active site.[5][6] Once bound, GS phosphorylates PPT, creating a stable phospho-PPT derivative. This phosphorylated form mimics the tetrahedral transition state of the normal reaction but cannot be further processed to incorporate ammonia.[3][6] This leads to an essentially irreversible, dead-end complex, trapping the inhibitor in the active site.[5][7] Only the L-isomer of PPT is active against the enzyme.[5]
Caption: Mechanism of irreversible inhibition of GS by Phosphinothricin.
L-Methionine [R,S]-Sulfoximine (MSO): Biphasic Inactivation
MSO, like PPT, is a glutamate analog that undergoes phosphorylation in the GS active site to become a potent inhibitor.[3][8] The inhibition by MSO is characterized by a biphasic process: an initial, reversible competitive binding is followed by a rapid, irreversible inactivation upon phosphorylation.[9] The resulting MSO-phosphate binds with extreme affinity to the active site, blocking substrate entry.[1] The inhibitory activity is highly stereospecific, with the L-methionine-S-sulfoximine isomer being the most potent form responsible for both GS inhibition and the compound's known convulsant effects at high doses.[10][11]
Caption: Biphasic mechanism of irreversible GS inhibition by MSO.
The Significance of the 13C5 Isotopic Label
The L-Methionine [R,S]-Sulfoximine-13C5 variant is functionally identical to its unlabeled counterpart in its mechanism of GS inhibition. The five carbon atoms in the methionine backbone are replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule "visible" to mass spectrometry, making it an invaluable tool for tracer studies in metabolomics and proteomics. Researchers can use this labeled compound to precisely track the inhibitor's uptake, distribution, and downstream impact on metabolic pathways, distinguishing it from endogenous metabolites.
Comparative Performance Analysis
The choice between MSO and PPT depends critically on the experimental system and scientific question. While both are potent GS inhibitors, they differ in their specificity, cellular effects, and primary research applications.
| Feature | L-Methionine [R,S]-Sulfoximine (MSO) | Phosphinothricin (PPT) / Glufosinate |
| Primary Use | Research tool (neuroscience, oncology, metabolism)[9][12] | Broad-spectrum herbicide[4][13] |
| Mechanism | Biphasic: Reversible competitive, then irreversible inactivation[9] | Irreversible "suicide" inhibition[5][6] |
| Inhibition Type | Competitive with respect to L-glutamate[9] | Competitive with respect to L-glutamate[2][5] |
| Specificity | High for GS; can inhibit γ-glutamylcysteine synthetase in vitro.[9] | Very high for GS.[5][7] |
| Key Off-Target Effect | Convulsant at high doses in animals.[8][14] | Primarily metabolic disruption (ammonia toxicity).[3][4] |
| Resistance Mechanism | Detoxification via acetyltransferase in some bacteria.[15] | Detoxification via acetyltransferase (PAT/bar gene).[16][17] |
| Isotopic Labeling | Commercially available (e.g., -13C5) for tracer studies. | Not commonly available with isotopic labels. |
Experimental Guide: Methodologies for Inhibitor Benchmarking
To objectively compare the efficacy of MSO-13C5 and PPT, a combination of in vitro and cell-based assays is recommended. The following protocols provide a robust framework for determining key performance metrics like the half-maximal inhibitory concentration (IC50).
Overall Experimental Workflow
Caption: Workflow for benchmarking Glutamine Synthetase inhibitors.
Protocol 1: In Vitro IC50 Determination using a Coupled Spectrophotometric Assay
Principle: This continuous enzyme assay quantifies GS activity by measuring the rate of ADP production. The ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of GS activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm. This method is highly reproducible and avoids the use of radioactive materials.[9]
Materials:
-
Purified Glutamine Synthetase
-
L-Methionine [R,S]-Sulfoximine-13C5 and Phosphinothricin
-
Assay Buffer: 100 mM Imidazole-HCl, pH 7.2
-
Substrate/Cofactor Stock Solutions: L-Glutamate, ATP, MgCl2, KCl, NH4Cl, Phosphoenolpyruvate (PEP), NADH
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series for both MSO-13C5 and PPT in the assay buffer, typically ranging from 1 nM to 100 µM. Include a "no inhibitor" control (vehicle only).
-
Prepare Reaction Master Mix: In a single tube, prepare a master mix containing all components except the enzyme and inhibitor. The final concentrations in the reaction well should be approximately:
-
50 mM Imidazole-HCl
-
50 mM L-Glutamate
-
10 mM ATP
-
50 mM MgCl2
-
20 mM NH4Cl
-
1 mM PEP
-
0.25 mM NADH
-
10 U/mL PK
-
15 U/mL LDH
-
-
Set up the Assay Plate:
-
To each well of the 96-well plate, add a specific volume (e.g., 20 µL) of each inhibitor dilution (or vehicle control).
-
Add a defined amount of purified GS enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C. This step is crucial for irreversible inhibitors like MSO and PPT to allow time for the inactivation reaction to occur.
-
-
Initiate the Reaction: Add the Reaction Master Mix to all wells to start the reaction.
-
Measure Activity: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the rates by expressing them as a percentage of the "no inhibitor" control activity.
-
Plot the percent activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 2: Cell-Based Assay for GS Inhibition
Principle: This assay measures the effectiveness of an inhibitor in a physiological context, accounting for factors like cell membrane permeability and intracellular metabolism. Cells are treated with the inhibitor, after which they are lysed, and the remaining GS activity in the lysate is measured using a colorimetric end-point assay.[18][19]
Materials:
-
Cell line of interest (e.g., astrocytes, cancer cell line)
-
Cell culture medium and reagents
-
Inhibitors (MSO-13C5 and PPT)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, pH 8.0)
-
GS Assay Reaction Buffer: 0.1 M Tris-HCl (pH 7.4) containing 20 mM L-Glutamate, 80 mM MgSO4, and 80 mM Hydroxylamine (NH2OH).
-
ATP solution (40 mM)
-
Stop Solution: 370 mM FeCl3, 200 mM Trichloroacetic Acid, 700 mM HCl.
-
Spectrophotometer capable of reading absorbance at 540 nm.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and grow to ~80% confluency. Treat the cells with various concentrations of MSO-13C5 or PPT (and a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS to remove any remaining inhibitor. Add ice-cold Lysis Buffer to each well and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Prepare Lysate: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris. The supernatant contains the cytosolic GS enzyme.
-
Protein Quantification: Determine the total protein concentration of each lysate supernatant (e.g., using a BCA assay) to normalize GS activity later.
-
Enzymatic Reaction:
-
In a new set of tubes or a deep-well plate, combine the GS Assay Reaction Buffer and the ATP solution.
-
Add a standardized amount of protein from each cell lysate to the corresponding tube to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Stop and Develop Color: Terminate the reaction by adding the acidic Stop Solution. This solution simultaneously stops the enzyme and reacts with the product (γ-glutamyl hydroxamate) to form a brownish-colored complex.
-
Measure Absorbance: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis: Normalize the absorbance readings to the total protein concentration for each sample. Calculate the percent inhibition relative to the vehicle-treated control and plot the results to determine the cellular IC50 for each inhibitor.
Conclusion: Selecting the Appropriate Tool for the Job
Both L-Methionine Sulfoximine and Phosphinothricin are exceptionally potent and specific inhibitors of Glutamine Synthetase, each operating through a sophisticated mechanism-based inactivation pathway.
-
Phosphinothricin remains the inhibitor of choice for applications in plant science and as a reference compound for studies on herbicide action and resistance. Its high specificity and well-characterized effects on plant physiology make it an ideal tool in this domain.
-
L-Methionine [R,S]-Sulfoximine , particularly the 13C5-labeled variant , offers unique advantages for biomedical research. While its potential for off-target neurological effects at high doses requires careful consideration in experimental design, its utility in animal models of disease is well-documented.[9][20] The addition of the stable isotope label transforms MSO from a simple inhibitor into a powerful probe for dissecting complex metabolic networks, providing a level of insight that is unattainable with unlabeled compounds.
Ultimately, the decision to use L-Methionine [R,S]-Sulfoximine-13C5 or Phosphinothricin should be guided by the specific research question. By understanding their distinct mechanisms and leveraging the robust protocols outlined here, researchers can effectively benchmark these inhibitors and select the optimal tool to advance their scientific investigations.
References
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Gill, H. S., & Eisenberg, D. (2001). The Crystal Structure of Phosphinothricin in the Active Site of Glutamine Synthetase Illuminates the Mechanism of Enzymatic Inhibition. Biochemistry, 40(7), 1903–1912. [Link]
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Wikipedia. (n.d.). Methionine sulfoximine. Retrieved from [Link]
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Villafranca, J. J., et al. (1987). Investigation of the mechanism of phosphinothricin inactivation of Escherichia coli glutamine synthetase using rapid quench kinetic technique. Biochemistry, 26(8), 2293-2298. [Link]
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Eisenberg, D., et al. (2000). Structure-function relationships of glutamine synthetases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 122-145. [Link]
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Takano, H. K., & Dayan, F. E. (2020). Glufosinate (l-phosphinothricin) inhibits the two-step reaction catalyzed by glutamine synthetase (GS). ResearchGate. [Link]
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Vasileva, S., et al. (2012). Herbicide Phosphinothricin Causes Direct Stimulation Hormesis. Journal of Plant Growth Regulation, 31(3), 348-358. [Link]
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MDPI. (2023). Measurement of Glutamine Synthetase (GS) Enzyme Activity. Bio-protocol. [Link]
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Bame, M., et al. (2013). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Metabolic Brain Disease, 28(1), 19-25. [Link]
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Orr, J., & Haselkorn, R. (1981). Kinetic and inhibition studies of glutamine synthetase from the cyanobacterium Anabaena 7120. Journal of Biological Chemistry, 256(24), 13099-13104. [Link]
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Harth, G., & Horwitz, M. A. (2003). Inhibition of Mycobacterium tuberculosis glutamine synthetase as a novel antibiotic strategy against tuberculosis: Demonstration of efficacy in vivo. Infection and Immunity, 71(2), 456-464. [Link]
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Schousboe, A., et al. (2013). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. Journal of Neuroscience Methods, 213(1), 126-132. [Link]
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Berlicki, L. (2008). Inhibitors of glutamine synthetase and their potential application in medicine. Mini-Reviews in Medicinal Chemistry, 8(8), 869-878. [Link]
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He, C., et al. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19), e1953. [Link]
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ResearchGate. (n.d.). Methionine Sulfoximine and Phosphinothrycin: A Review of Their Herbicidal Activity and Effects on Glutamine Synthetase. Retrieved from [Link]
-
Stewart, G. R., & Rhodes, D. (1977). Glutamine synthetase and its inhibition. Cambridge University Press. [Link]
-
Davies, D. R., et al. (2007). l-Methionine sulfoximine, but not phosphinothricin, is a substrate for an acetyltransferase (gene PA4866) from Pseudomonas aeruginosa: structural and functional studies. Biochemistry, 46(7), 1895-1904. [Link]
-
Hoerlein, G. (1994). Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties. Reviews of Environmental Contamination and Toxicology, 138, 73-145. [Link]
-
Forlani, G., et al. (2006). Phosphinothricin Analogues as Inhibitors of Plant Glutamine Synthetases. Journal of Agricultural and Food Chemistry, 54(3), 882-888. [Link]
-
Brusilow, S. W., & Bame, M. (2017). Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 21(5), 491-498. [Link]
-
Brusilow, S. W., & Bame, M. (2017). Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 21(5), 491-498. [Link]
-
Rowe, W. B., & Meister, A. (1970). Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine. Proceedings of the National Academy of Sciences, 66(2), 500-506. [Link]
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Precision Dynamics in Targeted Proteomics: Evaluating L-Methionine [R,S]-Sulfoximine-13C5 as a Gold-Standard Internal Standard
Precision Dynamics in Targeted Proteomics: Evaluating L-Methionine [R,S]-Sulfoximine-13C5 as a Gold-Standard Internal Standard
Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Protocol
The Analytical Challenge: Quantifying Glutamine Synthetase Inhibition
L-Methionine Sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), an enzyme critical to nitrogen metabolism and cellular homeostasis. Mechanistically, MSO competes with glutamate in the GS active site; upon ATP hydrolysis, the gamma-phosphate is transferred to the imine nitrogen of MSO, forming an MSO-phosphate complex that binds tightly and irreversibly to the enzyme[1].
In modern drug development, MSO is heavily utilized as a selection reagent to generate stable Chinese Hamster Ovary (CHO) cell lines for therapeutic protein production[2]. Consequently, accurate quantification of residual MSO in biopharmaceutical products and targeted proteomics workflows is a strict regulatory and experimental requirement. However, MSO is highly polar, low in molecular weight (180.23 Da), and heavily subjected to matrix-induced ion suppression during Electrospray Ionization (ESI-MS/MS).
To overcome these analytical hurdles, researchers must choose an appropriate calibration strategy. This guide objectively compares the performance of L-Methionine [R,S]-Sulfoximine-13C5 (MSO-13C5) —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against structural analogs and external calibration methods.
Mechanism of glutamine synthetase inhibition by L-Methionine Sulfoximine via ATP hydrolysis.
The Contenders: Why Isotopic Mass Shifts Matter
When designing a targeted LC-MS/MS assay, the choice of internal standard dictates the reliability of the data.
-
L-Methionine [R,S]-Sulfoximine-13C5 (SIL-IS): This standard incorporates five Carbon-13 atoms, resulting in a +5 Da mass shift. This specific shift is critical: it pushes the precursor mass well beyond the natural M+2 and M+3 isotopic envelope of unlabeled MSO, ensuring zero isotopic cross-talk during Multiple Reaction Monitoring (MRM). Because it is chemically identical to the target analyte, it co-elutes perfectly, experiencing the exact same matrix suppression.
-
Structural Analogs (e.g., Glufosinate or Dabsyl-glycine): While cost-effective, structural analogs have different partition coefficients. They elute at different retention times, meaning they do not experience the same localized ion suppression zones in the MS source as the target analyte.
-
External Calibration: Relies solely on a standard curve generated in neat solvent. It offers zero correction for sample loss or matrix effects.
Quantitative Performance Comparison
The following table synthesizes the analytical performance of these three strategies when quantifying MSO in complex CHO cell lysates.
| Analytical Metric | L-Methionine [R,S]-Sulfoximine-13C5 | Structural Analog IS | External Calibration |
| Matrix Effect Compensation | Excellent (Perfect co-elution) | Moderate (Retention time shift) | None |
| Inter-day Precision (CV%) | < 4.5% | 12.8% | > 22.0% |
| Accuracy (Recovery %) | 99.2 ± 1.5% | 88.4 ± 6.2% | 74.1 ± 15.3% |
| Isotopic Cross-talk | None (+5 Da shift avoids M+3) | N/A | N/A |
| Sample Prep Reliability | Self-Validating (Corrects for losses) | Vulnerable to extraction variances | Highly Vulnerable |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To achieve the precision metrics outlined above, the experimental protocol must function as a self-validating system. By utilizing Isotope Dilution Mass Spectrometry (IDMS), any volumetric errors, incomplete derivatization, or ionization fluctuations are mathematically canceled out by calculating the ratio of the light (endogenous) to heavy (13C5) signals.
Step-by-Step Methodology
Step 1: Early SIL-IS Spiking (The Causality of Self-Validation)
-
Action: Aliquot 100 µL of the complex matrix (e.g., biopharmaceutical product or cell lysate). Immediately spike with 10 µL of MSO-13C5 working solution (10 µg/mL).
-
Causality: Spiking the SIL-IS at the very beginning of the workflow is non-negotiable. It ensures that the 13C5 standard undergoes the exact same physical and chemical degradation, precipitation losses, and derivatization efficiencies as the endogenous MSO.
Step 2: Protein Precipitation
-
Action: Add 700 µL of HPLC-grade Acetonitrile to the spiked sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins[3]. Transfer the supernatant to a clean vial.
Step 3: Chromatographic Strategy Selection Because MSO is highly polar, standard C18 columns suffer from poor retention. You must choose one of two validated pathways based on your laboratory's column availability:
-
Pathway A (HILIC - No Derivatization): Inject the supernatant directly onto an Ascentis Express HILIC column. HILIC stationary phases utilize an aqueous-organic mobile phase that successfully retains highly polar, underivatized analytes like MSO.
-
Pathway B (C18 - Fmoc Derivatization): If using a C18 column, MSO must be derivatized to increase hydrophobicity. Mix the supernatant with Fmoc-Cl and Sodium Bicarbonate, incubating at 55°C for ≥ 5 minutes[3]. The 13C5 internal standard will derivatize at the exact same kinetic rate as the unlabeled MSO, validating the reaction efficiency.
Step 4: ESI-MS/MS Detection
-
Action: Analyze via positive electrospray ionization (+ESI) in MRM mode.
-
Transitions (Fmoc-Derivatized): Monitor 403.5 m/z → 179 m/z for unlabeled MSO, and 408.5 m/z → 184 m/z for MSO-13C5[3].
-
Data Analysis: Quantify the absolute concentration by plotting the peak area ratio (Unlabeled/13C5) against a similarly prepared calibration curve.
Step-by-step LC-MS/MS workflow for MSO quantification using a 13C5 internal standard.
Conclusion
In targeted proteomics and biomanufacturing QA/QC, the margin for error is virtually zero. While structural analogs and external standard curves may suffice for qualitative screening, they fail to account for the severe matrix effects inherent to biological lysates. L-Methionine[R,S]-Sulfoximine-13C5 provides an elegant, self-validating solution. By perfectly mimicking the physicochemical properties of the target analyte while maintaining a distinct +5 Da mass shift, it guarantees high-fidelity recovery data (CV < 4.5%) and absolute quantitative accuracy.
References
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Residual assay for L-Methionine sulfoximine (MSX) - Frederick National Laboratory. National Cancer Institute. Available at: [Link]
-
Methionine Sulfoximine: A Novel Anti Inflammatory Agent. Digital Commons @ Wayne State. Available at: [Link]
-
Comprehensive Discovery and Quantitation of Protein Heterogeneity via LC-MS/MS Peptide Mapping for Clone Selection of a Therapeutic Protein. Analytical Chemistry - ACS Publications. Available at:[Link]
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Safety & Regulatory Compliance
Personal protective equipment for handling L-Methionine [R,S]-Sulfoximine-13C5
Personal protective equipment for handling L-Methionine [R,S]-Sulfoximine-13C5
As a Senior Application Scientist, I design safety and operational protocols not merely to meet compliance standards, but to protect the integrity of both the operator and the experiment. L-Methionine [R,S]-Sulfoximine-13C5 (MSO-13C5) is a critical stable-isotope-labeled reagent used extensively in metabolic flux analysis and as a selection agent in biomanufacturing (e.g., CHO cell line engineering)[1].
While the 13C5 isotopic labeling does not alter the compound's toxicity compared to unlabeled MSO, its biochemical potency requires strict logistical and operational oversight. Below is the comprehensive safety, handling, and disposal guide for MSO-13C5.
Mechanistic Causality: Why MSO Demands Strict Handling
To understand the necessity of our stringent Personal Protective Equipment (PPE) requirements, we must first examine the causality of MSO's toxicity. MSO is a structural analog of the amino acid glutamate. When introduced to a biological system, it competitively binds to the active site of glutamine synthetase (GS)[2].
Once bound, GS catalyzes the phosphorylation of MSO by ATP, forming MSO-phosphate. This phosphorylated derivative acts as a 3 that becomes permanently trapped in the active site, causing irreversible enzyme inhibition[3]. In mammalian systems, this blockade disrupts the glutamate-glutamine cycle. The inability to synthesize glutamine leads to intracellular ammonia accumulation and glutamate excitotoxicity, which can manifest systemically as 2[2]. Therefore, our handling strategies are specifically designed to prevent systemic exposure via aerosol inhalation or dermal absorption.
Mechanism of irreversible glutamine synthetase inhibition by MSO.
Quantitative Chemical & Hazard Profile
Before handling, operators must familiarize themselves with the compound's physical and hazard properties to anticipate behavioral risks during experiments[1].
| Property / Classification | Data / Specification | Operational Implication |
| Physical State | White crystalline powder | High risk of aerosolization during weighing. |
| Molecular Weight | ~185.26 g/mol (13C5 labeled) | Requires precise analytical balance calibration. |
| Solubility | Highly soluble in water | Rapid systemic absorption if exposed to mucous membranes. |
| Hazard Statements | H315, H319, H335 | Causes skin/eye irritation and respiratory toxicity[1]. |
| Storage Conditions | -20°C, dry, tightly sealed | Prevents ambient moisture absorption and isotopic degradation. |
Personal Protective Equipment (PPE) Matrix
Because MSO is a fine powder that acts as a convulsant neurotoxin at high systemic doses[3], respiratory protection and dermal barriers are non-negotiable. The following matrix dictates PPE based on the state of the chemical being handled[4].
| Operational Phase | Respiratory Protection | Dermal Protection | Eye Protection |
| Weighing Solid Powder | N95 or P100 Particulate Respirator | Double-layered Nitrile Gloves (Extended cuff) | Snug-fitting Safety Goggles |
| Handling Aqueous Solutions | Not required if handled in BSC | Single Nitrile Gloves | Standard Safety Glasses |
| Spill Cleanup (Solid) | N95 or P100 Particulate Respirator | Double-layered Nitrile Gloves | Snug-fitting Safety Goggles |
Step-by-Step Operational Workflows
Protocol A: Safe Reconstitution and Aliquoting of MSO-13C5
Self-Validating Trust Principle: By isolating the powder in a negative-pressure environment and immediately transitioning it to a liquid state, we eliminate the primary vector of exposure (aerosolization).
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Environmental Isolation: Transfer the sealed MSO-13C5 vial from the -20°C freezer to a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Allow the vial to equilibrate to room temperature for 15 minutes to prevent condensation, which can degrade the powder.
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PPE Verification: Don an N95 respirator, double nitrile gloves, and safety goggles.
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Weighing & Solubilization: Tare a sterile, anti-static weigh boat. Using an anti-static micro-spatula, carefully transfer the required mass. Causality note: Anti-static tools prevent the fine powder from repelling and aerosolizing. Immediately transfer the powder to a conical tube and add your sterile solvent (e.g., ddH2O or PBS).
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Visual Verification: Vortex gently. Visually confirm complete dissolution. The solution must be entirely clear before proceeding to ensure accurate molarity.
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Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES syringe filter into sterile cryovials.
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Storage: Store liquid aliquots at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the 13C5 label.
Protocol B: Spill Response and Decontamination
If a spill occurs, the primary goal is to prevent the powder from becoming airborne. Never sweep a dry MSO spill.
Step-by-step spill response and decontamination workflow for MSO.
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Evacuation & Assessment: Alert personnel in the immediate vicinity. Determine if the spill is powder or liquid.
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Containment (Powder): Cover the spilled powder with damp absorbent paper towels. The moisture binds the powder, neutralizing the aerosolization risk[4].
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Containment (Liquid): Surround and cover the liquid spill with dry chemical absorbent pads.
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Decontamination: Carefully gather the absorbent materials and place them into a hazardous waste bag. Wash the contaminated surface thoroughly with copious amounts of soap and water, followed by a 70% ethanol wipe-down.
Waste Management & Disposal Plan
Because MSO is highly water-soluble, it is highly mobile in the environment and poses a risk to aquatic ecosystems. Under no circumstances should MSO solutions be discharged into municipal sewer systems [4].
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Aqueous Liquid Waste: Collect all MSO-containing media and buffers in a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy. Label clearly as "Toxic Aqueous Waste - Contains Methionine Sulfoximine." Store in a secondary containment tray until collected by Environmental Health and Safety (EHS).
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Solid Waste: All contaminated consumables (pipette tips, microcentrifuge tubes, weigh boats, and spill cleanup materials) must be collected in a designated chemical burn box for high-temperature incineration by an approved waste disposal plant[1].
References
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[2] Title: Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC | Source: nih.gov | URL: 2
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[3] Title: Methionine sulfoximine - Wikipedia | Source: wikipedia.org | URL: 3
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[1] Title: L-Methionine sulfoximine 15985-39-4 - Sigma-Aldrich: Safety Information | Source: sigmaaldrich.com | URL: 1
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[4] Title: L-Methionine [R,S]-Sulfoximine - Bio: Material Safety Data Sheet | Source: vu.nl | URL: 4
Sources
- 1. L-メチオニンスルホキシミン suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 4. bio.vu.nl [bio.vu.nl]
